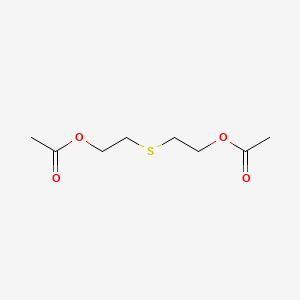
2,2'-Thiodiethanol diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Thiodiethanol diacetate, also known as bis(β-thioethyl acetate), is an organosulfur compound with the molecular formula C₈H₁₄O₄S. It is a derivative of thiodiethanol, where the hydroxyl groups are replaced by acetate groups. This compound is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-Thiodiethanol diacetate can be synthesized through the esterification of 2,2’-thiodiethanol with acetic anhydride. The reaction typically involves the following steps:
Reactants: 2,2’-Thiodiethanol and acetic anhydride.
Catalyst: A small amount of acid catalyst, such as sulfuric acid, may be used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Purification: The product is purified by distillation or recrystallization to obtain pure 2,2’-Thiodiethanol diacetate.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Thiodiethanol diacetate follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions
2,2’-Thiodiethanol diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2’-thiodiethanol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2,2’-Thiodiethanol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiodiethanol derivatives.
科学研究应用
2,2’-Thiodiethanol diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
作用机制
The mechanism of action of 2,2’-Thiodiethanol diacetate involves its ability to undergo hydrolysis and release 2,2’-thiodiethanol, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. Additionally, its oxidation products, such as sulfoxides and sulfones, can participate in redox reactions and influence cellular processes.
相似化合物的比较
2,2’-Thiodiethanol diacetate can be compared with other similar compounds, such as:
Thiodiglycol: Also known as bis(2-hydroxyethyl)sulfide, thiodiglycol is structurally similar but lacks the acetate groups. It is used as a solvent and in the production of mustard gas.
Diethylene glycol: This compound is similar in structure but contains oxygen atoms instead of sulfur. It is used as a solvent and in the production of antifreeze.
Thiodiethylene glycol: Similar to thiodiglycol but with additional hydroxyl groups, it is used in the production of polymers and as a solvent.
The uniqueness of 2,2’-Thiodiethanol diacetate lies in its acetate groups, which confer distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
4275-28-9 |
|---|---|
分子式 |
C8H14O4S |
分子量 |
206.26 g/mol |
IUPAC 名称 |
2-(2-acetyloxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C8H14O4S/c1-7(9)11-3-5-13-6-4-12-8(2)10/h3-6H2,1-2H3 |
InChI 键 |
HWLINJPYLXLANY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCSCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)



![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)








